REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[CH:21]=[CH:20][C:9]([O:10][C:11]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:12]=2[CH2:13]O)=[CH:8][CH:7]=1.N1C=CC=CC=1.C1C=CC=CC=1>O>[Cl:3][CH2:13][C:12]1[CH:15]=[C:16]([CH3:19])[CH:17]=[CH:18][C:11]=1[O:10][C:9]1[CH:20]=[CH:21][C:6]([CH3:5])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(OC2=C(CO)C=C(C=C2)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling with ice to a solution of 110 g
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for an additional 1 hour at 10° C.
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
diluted with 200 ml
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
WASH
|
Details
|
the organic phase washed successively with dilute hydrochloric acid, water and saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
each extracted once more with benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined benzene extracts are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C=C(C=CC1OC1=CC=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |